molecular formula C10H14N2O2 B2661440 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 32275-62-0

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No. B2661440
CAS RN: 32275-62-0
M. Wt: 194.234
InChI Key: SKWGJKUOJHNXHI-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound . It is a part of the indazole family, which is a heterocyclic aromatic organic compound . This compound has a molecular weight of 194.23 .


Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 148-149 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indazole Derivatives : A study describes the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate, including various aliphatic or aromatic acyl radicals, and the synthesis of seven 1H-indazole-3-hydroxamic acids (Bistocchi et al., 1981).
  • Formation of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
  • Ethyl 2-Aminooxazole-5-Carboxylate Structure : The crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate consists of planar sheets connected by hydrogen bonding, highlighting its potential in molecular design (Kennedy et al., 2001).

Biological and Pharmacological Research

  • Anti-Arthritic Effects : Some indazole derivatives demonstrated antiarthritic effects at doses lower than their toxic levels, with ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showing promising results (Bistocchi et al., 1981).
  • Antibacterial Activities : A study on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents at the 7-position, including oxazoles and imidazoles, showed significant in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

Potential Applications in Synthesis

  • Efficient Synthesis of Triazoles : Ethyl 1,2,4-triazole-3-carboxylates were synthesized from carboxylic acid hydrazides and ethyl carbethoxyformimidate, demonstrating their utility as building blocks in organic synthesis (Khomenko et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWGJKUOJHNXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

CAS RN

32275-62-0
Record name 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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